![molecular formula C15H16N2O4S B14185350 2-{[([1,1'-Biphenyl]-3-yl)methyl]sulfamoyl}-N-hydroxyacetamide CAS No. 919997-66-3](/img/structure/B14185350.png)
2-{[([1,1'-Biphenyl]-3-yl)methyl]sulfamoyl}-N-hydroxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[([1,1’-Biphenyl]-3-yl)methyl]sulfamoyl}-N-hydroxyacetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a biphenyl group, a sulfamoyl group, and a hydroxyacetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[([1,1’-Biphenyl]-3-yl)methyl]sulfamoyl}-N-hydroxyacetamide typically involves multiple steps, starting with the preparation of the biphenyl derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.
This can be achieved through the reaction of the biphenyl derivative with a sulfonamide reagent under basic conditions . The final step involves the addition of the hydroxyacetamide group, which can be accomplished through the reaction of the sulfamoyl derivative with an acylating agent such as acetic anhydride .
Industrial Production Methods
Industrial production of 2-{[([1,1’-Biphenyl]-3-yl)methyl]sulfamoyl}-N-hydroxyacetamide follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for efficient and scalable production. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[([1,1’-Biphenyl]-3-yl)methyl]sulfamoyl}-N-hydroxyacetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Nitric acid, halogens (chlorine, bromine)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Nitro derivatives, halogenated biphenyls
Applications De Recherche Scientifique
2-{[([1,1’-Biphenyl]-3-yl)methyl]sulfamoyl}-N-hydroxyacetamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-{[([1,1’-Biphenyl]-3-yl)methyl]sulfamoyl}-N-hydroxyacetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity . This inhibition can lead to downstream effects on cellular processes, such as signal transduction and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-Biphenyl, 3-methyl-: Similar in structure but lacks the sulfamoyl and hydroxyacetamide groups.
1,1’-Biphenyl, 2-methyl-: Another biphenyl derivative with a different substitution pattern.
Uniqueness
The uniqueness of 2-{[([1,1’-Biphenyl]-3-yl)methyl]sulfamoyl}-N-hydroxyacetamide lies in its combination of functional groups, which confer distinct chemical properties and biological activities. The presence of the sulfamoyl group enhances its solubility and reactivity, while the hydroxyacetamide group contributes to its potential as an enzyme inhibitor .
Propriétés
Numéro CAS |
919997-66-3 |
|---|---|
Formule moléculaire |
C15H16N2O4S |
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
N-hydroxy-2-[(3-phenylphenyl)methylsulfamoyl]acetamide |
InChI |
InChI=1S/C15H16N2O4S/c18-15(17-19)11-22(20,21)16-10-12-5-4-8-14(9-12)13-6-2-1-3-7-13/h1-9,16,19H,10-11H2,(H,17,18) |
Clé InChI |
ILMZZJACKDFMKI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=CC(=C2)CNS(=O)(=O)CC(=O)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N'-[(1S)-1-phenylethyl]-](/img/structure/B14185272.png)
![1-Phenyl-3-{[1-(phenylsulfanyl)naphthalen-2-yl]amino}but-2-en-1-one](/img/structure/B14185278.png)
![6-[3-(Trifluoromethoxy)phenyl]pyridine-2,4-dicarbonitrile](/img/structure/B14185279.png)
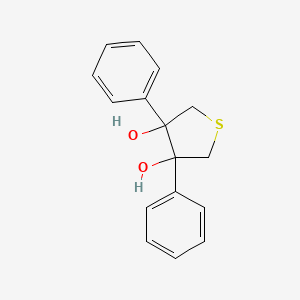

![5-[5-(1-Hydroxynonyl)oxolan-2-YL]pentanoic acid](/img/structure/B14185301.png)
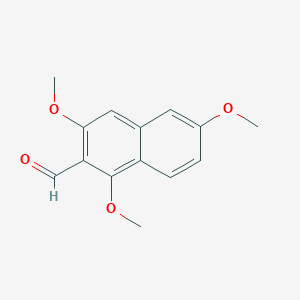

![9-Bromo-6-[(morpholin-4-yl)methyl]benzo[h]isoquinolin-1(2H)-one](/img/structure/B14185328.png)
![Urea, N-(2-pyridinylmethyl)-N'-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-](/img/structure/B14185331.png)
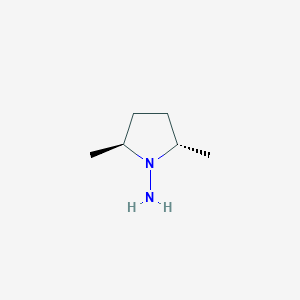
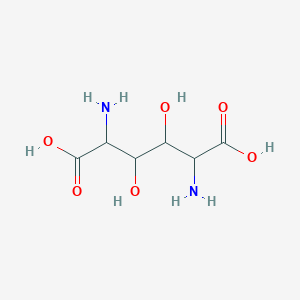
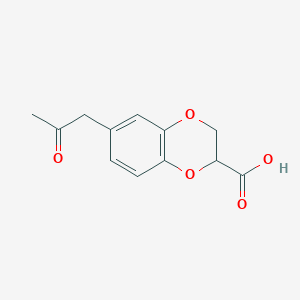
![8-{[tert-Butyl(dimethyl)silyl]oxy}-4-methyloct-3-en-2-ol](/img/structure/B14185353.png)
